Quinax

説明

Quinax is an effective antimalarial medicine obtained from the bark of the cinchona tree . It is used alone or with other medicines to treat uncomplicated Plasmodium falciparum malaria . It may also be used to treat and prevent night leg cramps in adults and the elderly population when these cramps disrupt sleep .

Synthesis Analysis

Quinoxaline, a related compound, has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Molecular Structure Analysis

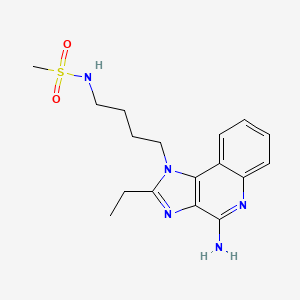

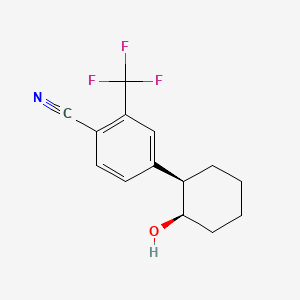

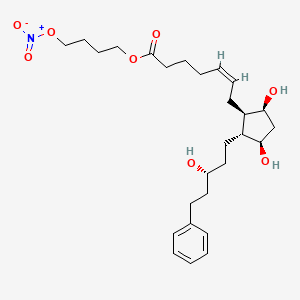

Quinax contains the active principal Sodium Dihydroazapentacene Polysulfonate . It is a deep red purple crystal resulting in a dark red solution . The crystal is readily soluble in water and slightly soluble in ethanol .Chemical Reactions Analysis

Quinones, a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . They are found in a wide variety of plant families .Physical And Chemical Properties Analysis

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The aforementioned properties make the analytical detection of quinones problematic .科学的研究の応用

Anticancer Properties

Quinazoline, the core structure of Quinax, is extensively researched for its anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit EGFR, with recent developments focusing on targeting both wild-type and mutated EGFR. These compounds are also found to inhibit other kinases, histone deacetylase, and certain metabolic pathways, which broadens their application in cancer treatment. The structural diversity in patented quinazoline compounds reflects their vast potential in developing novel anticancer drugs (Ravez et al., 2015).

Pharmaceutical Development

Research on the technological characteristics of quinazoline derivatives like Quinax is vital for the development of new pharmaceuticals. Understanding the physico-chemical properties of these compounds is essential for assessing their bioavailability and developing dosage forms like tablets. Studies focus on various aspects such as residual moisture, bulk density, flowability, and compressibility to create solid dosage forms with improved biopharmaceutical characteristics (Volokitina et al., 2022).

Wound Healing

Quinazoline compounds have shown potential in wound healing. A study on Synthetic Quinazoline Compound (SQC) demonstrated its effectiveness in enhancing cell proliferation and accelerating wound closure, with less scarring and increased fibroblast and collagen fibers. The compound also influenced antioxidant enzyme levels and lipid peroxidation in wound tissue, suggesting its potential in promoting tissue repair and healing (Bagheri et al., 2018).

Potential in Treating Infectious Diseases

Quinazoline derivatives are being explored for their role in fighting infectious diseases. These compounds are studied for their antibacterial, antiviral, and antimalarial properties, making them potential candidates for drug development against various pathogens. Continued research in this area aims to discover new and efficient clinical applications of quinazoline derivatives in the treatment of infectious diseases (Ajani et al., 2016).

Antimalarial and Anti-inflammatory Activities

Quinax has been evaluated for its efficacy in preventing the development of senile cataract, which indirectly suggests its potential in other areas like antimalarial and anti-inflammatory activities. Studies have shown that systematic application of Quinax can prevent the progression of early senile cataract, indicating its broader therapeutic potential beyond just ocular applications (Stankiewicz et al., 1990).

作用機序

Target of Action

Phacolysine primarily targets a specific protein known as Protein Kinase X . This protein plays a pivotal role in the regulation of cell growth and division .

Mode of Action

The compound operates by inhibiting Protein Kinase X . By blocking this protein, Phacolysine effectively halts the proliferation of cells . This interaction with its target results in significant changes in the cellular environment, particularly in terms of growth and division.

Result of Action

The inhibition of Protein Kinase X by Phacolysine leads to a halt in cell proliferation . This can have significant molecular and cellular effects, particularly in environments where uncontrolled cell growth is a concern.

Safety and Hazards

特性

IUPAC Name |

disodium;7,12-dihydroquinoxalino[3,2-b]phenazine-2,9-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O6S2.2Na/c23-29(24,25)9-1-3-11-13(5-9)21-17-8-16-18(7-15(17)19-11)22-14-6-10(30(26,27)28)2-4-12(14)20-16;;/h1-8,19,21H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZILRQIYNODJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])NC3=C(N2)C=C4C(=C3)N=C5C=CC(=CC5=N4)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959472 | |

| Record name | Disodium 5,14-dihydroquinoxalino[2,3-b]phenazine-2,9-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinax | |

CAS RN |

3863-80-7 | |

| Record name | Azapentacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 5,14-dihydroquinoxalino[2,3-b]phenazine-2,9-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 5,12-DIHYDROAZAPENTACENE DISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58B6F1X64H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)

![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)